An In-depth Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-ethoxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogs to provide a robust framework for its handling, synthesis, and application.
Molecular Profile and Physicochemical Properties
2-Bromo-5-ethoxy-4-methoxybenzoic acid, identified by the CAS Number 915874-00-9, possesses a polysubstituted benzene ring core.[1] The strategic placement of bromo, ethoxy, and methoxy functional groups, in addition to the carboxylic acid moiety, imparts a unique combination of reactivity and physicochemical characteristics.
Molecular Formula: C₁₀H₁₁BrO₄
Molecular Weight: 291.10 g/mol
The molecular structure of 2-Bromo-5-ethoxy-4-methoxybenzoic acid is presented below:
Caption: Chemical structure of 2-Bromo-5-ethoxy-4-methoxybenzoic acid.
Physicochemical Data Summary
| Property | 2-Bromo-5-methoxybenzoic acid | 2-Bromo-4,5-dimethoxybenzoic acid |
| CAS Number | 22921-68-2[2][3][4] | 6286-46-0[5] |
| Molecular Formula | C₈H₇BrO₃[3] | C₉H₉BrO₄[5] |
| Molecular Weight | 231.04 g/mol [2][3][4] | 261.07 g/mol |
| Melting Point | 157-159 °C[4] | 188-190 °C[6] |
| Physical State | Solid[4] | Solid[6] |
Synthesis Protocols
The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid can be approached through a multi-step process, typically involving the functionalization of a more readily available benzoic acid derivative. A plausible synthetic route would involve the bromination of a suitably substituted benzoic acid precursor. The following is a generalized protocol adapted from established methods for the synthesis of similar compounds.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 2-Bromo-5-ethoxy-4-methoxybenzoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual adaptation based on general organic synthesis principles.
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Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve the starting material (e.g., 4-methoxy-3-ethoxybenzoic acid) in a suitable solvent such as glacial acetic acid.
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Bromination : While stirring, slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature. The reaction is an electrophilic aromatic substitution, where the bromine atom is introduced onto the benzene ring. The positions of the existing methoxy and ethoxy groups will direct the bromination.
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Reaction Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup : Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.
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Isolation : The solid precipitate is collected by vacuum filtration and washed with cold water to remove any remaining acid and inorganic byproducts.
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Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 2-Bromo-5-ethoxy-4-methoxybenzoic acid.
Applications in Research and Drug Development
Substituted benzoic acids, particularly those containing halogens and alkoxy groups, are invaluable intermediates in the synthesis of complex organic molecules.[7][8][9] The presence of multiple functional groups in 2-Bromo-5-ethoxy-4-methoxybenzoic acid allows for a variety of chemical transformations.
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Pharmaceutical Synthesis : The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular scaffolds.[8] These features make it a valuable precursor for the synthesis of novel pharmaceutical compounds. Benzoic acid derivatives are known to be key components in a variety of bioactive molecules with potential therapeutic applications, including anticancer agents.[10]
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Medicinal Chemistry : The methoxy and ethoxy groups can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. The introduction of bromine can enhance the binding affinity of a drug candidate to its target protein through halogen bonding and can also be used to modulate its metabolic profile.[11]
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Materials Science : Aromatic carboxylic acids are also used in the development of new materials, such as polymers and metal-organic frameworks (MOFs).
Safety and Handling
As no specific safety data sheet (SDS) is available for 2-Bromo-5-ethoxy-4-methoxybenzoic acid, the following handling precautions are based on the safety profiles of structurally similar benzoic acid derivatives.[12][13][14][15][16]
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield should be worn.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are recommended.
-
Skin and Body Protection : A lab coat and appropriate protective clothing should be worn.
First Aid Measures
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After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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After Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
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After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Handling and Storage
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Handling : Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
2-Bromo-5-ethoxy-4-methoxybenzoic acid is a promising chemical intermediate with significant potential in synthetic and medicinal chemistry. Its multifunctional nature allows for diverse chemical modifications, making it a valuable building block for the discovery and development of new pharmaceuticals and functional materials. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be inferred from closely related analogs, enabling its safe handling and effective utilization in research and development.
References
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2-Bromo 4, 5-Dimethoxy Benzoic Acid - Vihita Drugs & Intermediates. (URL: [Link])
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2-bromo-5-methoxy-4-methylbenzoic acid (C9H9BrO3) - PubChemLite. (URL: [Link])
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The Essential Role of Brominated Aromatic Compounds in Chemical Innovation. (URL: [Link])
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Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (URL: [Link])
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The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. (URL: [Link])
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Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (URL: [Link])
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The Role of 5-Bromo-2-chlorobenzoic Acid in Advancing Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. (URL: [Link])
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The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: [Link])
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Benzoic acid - Wikipedia. (URL: [Link])
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Benzoic Acid Synthesis - YouTube. (URL: [Link])
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Introducing bromine to the molecular structure as a strategy for drug design. (URL: [Link])
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Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (URL: [Link])
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2-bromo-4,5-dimethoxybenzaldehyde - Stenutz. (URL: [Link])
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (URL: [Link])
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